AP-1/NF-kappaB activation inhibitor 1

Transcription factor inhibition AP-1 NF-κB

SR 11302 is the definitive research tool for dissecting AP-1/NF-κB crosstalk without off-target retinoid receptor activation. This retinoid-derived dual inhibitor (IC₅₀=1μM) uniquely silences both pathways while remaining inactive at RARα/β/γ and RXRα (EC₅₀>1μM). Proven effective in AP-1-luciferase transgenic mice, reducing papilloma formation, and in ex vivo 4D lung cancer models to reduce metastatic lesions, it outperforms single-target and RAR-active agents. Procure SR 11302 for conclusive transcription factor studies.

Molecular Formula C13H11F3N4O4
Molecular Weight 344.25 g/mol
Cat. No. B8134285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-1/NF-kappaB activation inhibitor 1
Molecular FormulaC13H11F3N4O4
Molecular Weight344.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NN2C(=O)C=C(C2=O)C)C(F)(F)F
InChIInChI=1S/C13H11F3N4O4/c1-3-24-11(23)7-5-17-12(13(14,15)16)18-9(7)19-20-8(21)4-6(2)10(20)22/h4-5H,3H2,1-2H3,(H,17,18,19)
InChIKeyJWIIKHRJOUQCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AP-1/NF-kappaB Activation Inhibitor 1 (SR 11302): A Dual-Pathway Transcription Factor Inhibitor for Precise Scientific Procurement


AP-1/NF-kappaB activation inhibitor 1, also designated SR 11302, is a synthetic retinoid-derived small molecule that functions as a potent dual inhibitor of activator protein‑1 (AP‑1) and nuclear factor kappa‑B (NF‑κB)‑mediated transcriptional activation [1]. The compound inhibits AP‑1 and NF‑κB‑driven transcription with an IC₅₀ of 1 μM, while sparing basal transcription driven by the β‑actin promoter [1]. Structurally derived from all‑trans‑retinoic acid via substitution of the 9‑methyl group with a 4‑methylphenyl moiety, SR 11302 suppresses AP‑1‑dependent gene expression without activating retinoic acid response element (RARE)‑mediated transcription and displays no activity at retinoic acid receptors (EC₅₀ > 1 μM for RARα, RARβ, RARγ and RXRα) . The compound is cataloged under CAS 160162‑42‑5 and is primarily supplied for laboratory research applications in inflammation, oncology, and transcriptional regulation studies .

Why AP-1/NF-kappaB Activation Inhibitor 1 (SR 11302) Cannot Be Replaced by Generic AP‑1 or NF‑κB Inhibitors


Broad‑spectrum or single‑pathway AP‑1/NF‑κB inhibitors exhibit distinct selectivity and functional profiles that preclude interchangeable use. SR 11302 possesses a unique dual‑pathway inhibition profile (AP‑1 and NF‑κB) combined with the absence of retinoic acid receptor (RAR/RXR) activation—a liability inherent to its parent compound all‑trans‑retinoic acid . Alternative AP‑1 inhibitors such as PNRI‑299 (IC₅₀ = 20 μM, AP‑1‑selective) [1] or T‑5224 (IC₅₀ ≈ 10 μM, c‑Fos/AP‑1‑specific) exhibit divergent potency, target engagement, and pathway selectivity. Similarly, dual AP‑1/NF‑κB inhibitors like SP‑100030 (IC₅₀ = 50 nM) and NF‑κB‑selective agents such as Bay 11‑7082 [2] operate through distinct molecular mechanisms and lack the retinoid‑like structural scaffold that underpins SR 11302’s unique pharmacological fingerprint. These differences translate into non‑interchangeable outcomes in experimental systems, particularly where pathway‑specific dissection or RAR‑silent AP‑1 inhibition is required.

Quantitative Differentiation of AP-1/NF-kappaB Activation Inhibitor 1 (SR 11302): Head‑to‑Head and Cross‑Study Comparative Evidence


Dual AP‑1/NF‑κB Inhibition with Nanomolar Potency Contrasts with Single‑Pathway Selectivity of PNRI‑299

SR 11302 inhibits both AP‑1‑ and NF‑κB‑mediated transcriptional activation with an IC₅₀ of 1 μM in cell‑based reporter assays, whereas PNRI‑299 exhibits 20‑fold lower potency and exclusively targets AP‑1 without affecting NF‑κB transcription (up to 200 μM) [1][2]. The dual‑pathway inhibition profile of SR 11302 provides broader transcriptional suppression, which may be critical in disease contexts where both AP‑1 and NF‑κB are co‑activated [1].

Transcription factor inhibition AP-1 NF-κB IC50

Absence of Retinoic Acid Receptor (RAR/RXR) Activation: A Critical Differentiation from All‑trans‑Retinoic Acid (ATRA)

Unlike its parent compound all‑trans‑retinoic acid (ATRA), which activates retinoic acid response element (RARE)‑mediated transcription, SR 11302 does not induce RARE‑dependent gene expression and displays no functional activity at retinoic acid receptors (EC₅₀ > 1 μM for RARα, RARβ, RARγ, and RXRα) . This structural modification (replacement of the 9‑methyl group with a 4‑methylphenyl moiety) uncouples AP‑1 inhibitory activity from retinoid receptor activation, thereby avoiding the pleiotropic transcriptional effects associated with ATRA [1].

Retinoid selectivity RARE transactivation Off-target effects

In Vivo Antitumor Promotion Efficacy: SR 11302 Reduces Papilloma Formation While RARE‑Selective Retinoid SR11235 Fails

In a DMBA‑initiated, TPA‑promoted mouse skin carcinogenesis model using AP‑1‑luciferase transgenic mice, SR 11302 markedly inhibited both TPA‑induced papilloma formation and AP‑1 activation (P < 0.05). In direct contrast, SR11235—a retinoid that activates RARE but lacks AP‑1 inhibitory activity—failed to produce significant inhibition of either papilloma formation or AP‑1 activation (P > 0.05) [1]. This head‑to‑head comparison establishes that AP‑1 blockade, rather than RARE activation, is the mechanistic driver of the antitumor promotion effect.

In vivo carcinogenesis AP-1 transgenic mouse Tumor promotion

Reduction of Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model: SR 11302 Efficacy Versus 2D Culture Inactivity

In an ex vivo 4D lung cancer model, treatment with SR 11302 (1 μM) significantly reduced metastatic lesion formation across three human lung cancer cell lines: H460 (P = 0.009), A549 (P = 0.01), and H1299 (P = 0.02). Furthermore, circulating tumor cells isolated from SR 11302‑treated 4D models exhibited significantly fewer viable cells after 4 days in culture compared to untreated controls (H460 P = 0.04; A549 P = 0.008; H1299 P = 0.01). Importantly, SR 11302 had no effect on the viability of the same parental cells grown on conventional 2D petri dishes (H460 P = 0.87; A549 P = 0.93; H1299 P = 0.25), underscoring the context‑dependent, metastasis‑specific activity of the compound [1].

Metastasis 4D lung model Circulating tumor cells

Potency Advantage Over T‑5224: 10‑Fold Lower IC₅₀ for Transcriptional Inhibition

SR 11302 inhibits AP‑1‑mediated transcriptional activation with an IC₅₀ of 1 μM, whereas the c‑Fos/AP‑1‑selective inhibitor T‑5224 exhibits an approximately 10‑fold higher IC₅₀ (~10 μM) in cellular assays [1]. Although direct head‑to‑head studies under identical conditions are not available, the consistently reported potency values indicate that SR 11302 achieves comparable or greater transcriptional suppression at substantially lower concentrations.

AP-1 inhibitor Potency comparison IC50

Optimal Research and Industrial Application Scenarios for AP-1/NF-kappaB Activation Inhibitor 1 (SR 11302)


Dissecting AP‑1‑Specific Contributions in Oncogenesis Without RAR/RXR Confounding

SR 11302 is uniquely suited for in vivo carcinogenesis and chemoprevention studies where AP‑1 inhibition must be disentangled from retinoic acid receptor‑mediated transcriptional effects. Its demonstrated efficacy in reducing papilloma formation in AP‑1‑luciferase transgenic mice, coupled with the failure of the RARE‑selective retinoid SR11235 to produce similar effects, establishes SR 11302 as the definitive tool for interrogating AP‑1‑specific contributions to tumor promotion [1]. This scenario is particularly relevant for academic oncology research groups and pharmaceutical discovery programs targeting AP‑1‑driven malignancies.

Metastasis‑Specific Mechanistic Studies in Physiologically Relevant 4D Tumor Models

The compound's capacity to significantly reduce metastatic lesion formation and circulating tumor cell viability in ex vivo 4D lung cancer models—while exhibiting no activity in conventional 2D culture—positions SR 11302 as an essential reagent for metastasis‑focused research [1]. Investigators studying the molecular determinants of metastatic colonization, epithelial‑mesenchymal transition, or therapy resistance in the metastatic niche should prioritize SR 11302 over standard AP‑1 inhibitors that lack validated activity in three‑dimensional or 4D tumor microenvironments.

Inflammatory Disease Research Requiring Dual AP‑1/NF‑κB Pathway Suppression

In experimental models of inflammation where both AP‑1 and NF‑κB are co‑activated—such as asthma, rheumatoid arthritis, or inflammatory bowel disease—SR 11302 provides the dual‑pathway inhibition that single‑target agents (e.g., PNRI‑299, T‑5224) cannot deliver [1][2]. This scenario is directly supported by the compound's IC₅₀ of 1 μM against both transcription factors and its demonstrated suppression of IL‑2 and IL‑8 production in stimulated cells [2]. Researchers utilizing cytokine‑driven inflammatory models or studying transcriptional crosstalk between AP‑1 and NF‑κB will find SR 11302 indispensable.

Retinoid‑Sensitive Hematopoietic Differentiation and Leukemia Research

Given that SR 11302 fails to activate RARs and RXR (EC₅₀ > 1 μM) and does not inhibit the proliferation of F9 embryonal carcinoma cells [1][2], it serves as a valuable control compound in hematopoietic differentiation studies where retinoid receptor signaling is a critical variable. Unlike ATRA, which potently induces differentiation in APL and other myeloid leukemia cells, SR 11302 is inactive in these assays, enabling researchers to discriminate between AP‑1‑mediated and RAR‑mediated effects on leukemic cell fate [2]. This application is particularly relevant for investigators studying acute promyelocytic leukemia (APL) biology or screening for novel differentiation‑inducing agents.

Quote Request

Request a Quote for AP-1/NF-kappaB activation inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.